molecular formula C25H22BrN3O B297134 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

カタログ番号 B297134
分子量: 460.4 g/mol
InChIキー: PKDRFPISEQQKKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase. It is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

作用機序

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline selectively inhibits the TYK2 kinase, which plays a key role in the signaling pathway of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is able to block the downstream signaling of these cytokines, thereby reducing inflammation and the production of autoantibodies.
Biochemical and Physiological Effects:
5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to reduce inflammation and improve overall disease symptoms in preclinical models of autoimmune diseases. It has also been found to reduce the production of autoantibodies and improve kidney function in a mouse model of lupus. Additionally, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its selectivity for the TYK2 kinase, which reduces the potential for off-target effects. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

将来の方向性

There are several potential future directions for research on 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of focus could be on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects in humans. Finally, research could be conducted to develop more potent and selective TYK2 inhibitors based on the structure of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

合成法

The synthesis of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,9-dimethyl-1,3,4,6,7,8-hexahydropyrazolo[1,5-c]quinazoline-5-carboxylic acid with 4-bromoanisole in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 4-bromobenzyl bromide to yield the final product.

科学的研究の応用

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for its potential therapeutic applications in autoimmune diseases. In a mouse model of psoriasis, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to significantly reduce skin inflammation and improve overall skin condition. Similarly, in a mouse model of lupus, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to reduce the production of autoantibodies and improve kidney function.

特性

分子式

C25H22BrN3O

分子量

460.4 g/mol

IUPAC名

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C25H22BrN3O/c1-16-7-12-22-21(13-16)23-14-17(2)28-29(23)25(27-22)20-5-3-4-6-24(20)30-15-18-8-10-19(26)11-9-18/h3-14,25,28H,15H2,1-2H3

InChIキー

PKDRFPISEQQKKN-UHFFFAOYSA-N

異性体SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

正規SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。